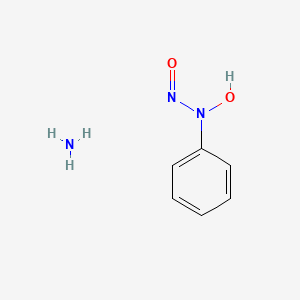
azane;N-hydroxy-N-phenylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “azane;N-hydroxy-N-phenylnitrous amide” is known as Bay K8644. It is a chemical compound that functions as an L-type calcium channel agonist. Bay K8644 is primarily used as a biochemical research tool due to its ability to enhance calcium currents in myocardial cells .
Métodos De Preparación
Bay K8644 can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of methyl 2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4-dihydropyridine-3-carboxylate with other reagents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.
Análisis De Reacciones Químicas
Bay K8644 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bay K8644 has a wide range of scientific research applications:
Chemistry: It is used to study the properties of L-type calcium channels and their role in various chemical processes.
Biology: Researchers use Bay K8644 to investigate the physiological and pathological roles of calcium channels in biological systems.
Medicine: It serves as a tool to understand the mechanisms of calcium channel-related diseases and to develop potential therapeutic agents.
Mecanismo De Acción
Bay K8644 targets L-type voltage-gated calcium channels. It acts as a positive inotropic agent by enhancing calcium currents in myocardial cells. This effect is achieved by binding to the calcium channels and increasing their open probability, which allows more calcium ions to enter the cells. This mechanism is crucial for understanding its role in cardiac function and its potential therapeutic applications .
Comparación Con Compuestos Similares
Bay K8644 is structurally similar to other dihydropyridine compounds, such as nifedipine. it is unique in its ability to act as a calcium channel agonist, whereas nifedipine is a calcium channel blocker. This distinction makes Bay K8644 valuable for research focused on enhancing calcium currents, while nifedipine is used to inhibit these currents. Other similar compounds include amlodipine and felodipine, which also belong to the dihydropyridine class but have different pharmacological profiles .
Propiedades
IUPAC Name |
azane;N-hydroxy-N-phenylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,10H;1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVHCUNZAMFQNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(N=O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(N=O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
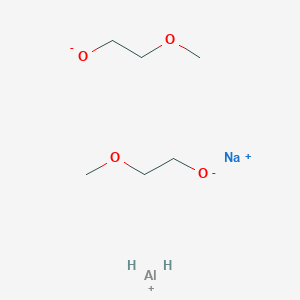

![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)
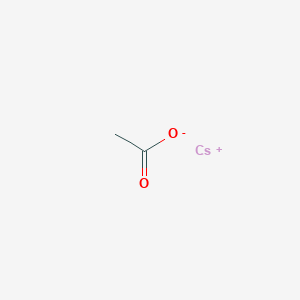
![1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)

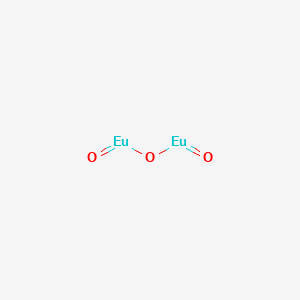
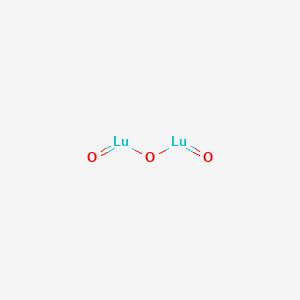
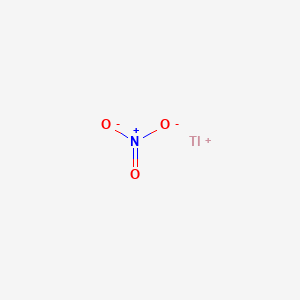

![(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7799271.png)
![sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B7799277.png)


